molecular formula C15H14N2S B008658 (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine CAS No. 108288-50-2

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine

Cat. No.: B008658
CAS No.: 108288-50-2
M. Wt: 254.4 g/mol
InChI Key: VLKBTYIEMXMZDV-UHFFFAOYSA-N
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Description

(4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine, also known as BTA, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BTA belongs to the class of thiazine derivatives, which have been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Synthetic Utility

Benzothiazepines and Their Derivatives

Benzothiazepines, closely related to benzothiazines, have been identified as crucial scaffolds in drug research due to their diverse bioactivities. The synthetic methods for their preparation and chemical transformations have been well-documented, demonstrating their importance in lead discovery against various targets. These compounds have shown a wide range of biological activities, such as acting as calcium channel blockers, antidepressants, and antihypertensives, showcasing their versatility in drug research (Dighe et al., 2015).

Synthetic Approaches for Heterocyclic Compounds

The condensation of o-phenylenediamines with electrophilic reagents has been explored for synthesizing various heterocyclic compounds, including benzimidazoles, quinoxalines, and benzo[1,5]diazepines. This review emphasizes the significant methods developed and the biological applications of these heterocycles, suggesting the potential of (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine derivatives in creating bioactive molecules (Ibrahim, 2011).

Pharmacological Profiles

Dopamine D2 Receptor Ligands

The therapeutic potential of D2 receptor modulators, including compounds related to benzothiazine derivatives, has been highlighted in treating neuropsychiatric disorders. These findings underscore the importance of aromatic cyclic amines in developing medications for schizophrenia, depression, and Parkinson's disease, suggesting a pathway for the application of benzothiazine derivatives in neuropsychiatric treatment (Jůza et al., 2022).

Benzothiazines as Drug Candidates

Benzothiazines have been identified as promising drug candidates for various diseases, including cancer, hypertension, and microbial infections. Their structural similarity to phenothiazine drugs and the presence of a nitrogen-sulfur axis contribute to their potential as therapeutic agents. The review discusses different synthetic strategies for benzothiazine derivatives, highlighting their industrial and medicinal significance (Mir et al., 2020).

Properties

IUPAC Name

N-(2-methylphenyl)-1,4-dihydro-3,1-benzothiazin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2S/c1-11-6-2-4-8-13(11)16-15-17-14-9-5-3-7-12(14)10-18-15/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKBTYIEMXMZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2NC3=CC=CC=C3CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368613
Record name (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108288-50-2
Record name (4H-Benzo[d][1,3]thiazin-2-yl)-o-tolyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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